Thiocillin I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

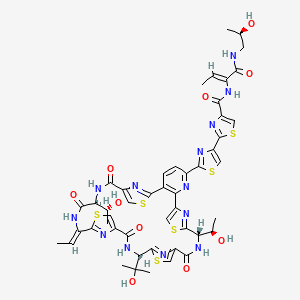

2-[2-[(12S,19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H49N13O10S6/c1-8-23(36(65)49-12-19(3)62)51-37(66)27-15-74-45(56-27)31-18-75-44(58-31)25-11-10-22-34(50-25)26-13-76-46(53-26)33(21(5)64)60-39(68)29-17-77-47(57-29)35(48(6,7)71)61-40(69)30-16-73-43(55-30)24(9-2)52-41(70)32(20(4)63)59-38(67)28-14-72-42(22)54-28/h8-11,13-21,32-33,35,62-64,71H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b23-8-,24-9-/t19-,20-,21-,32+,33+,35-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEORQDDAQBRWPT-RJFXJIJJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)[C@@H](C)O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H49N13O10S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1160.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thiocillin I: A Technical Guide to its Discovery, Origin, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocillin I is a potent thiopeptide antibiotic with significant activity against Gram-positive bacteria. This document provides a comprehensive technical overview of the discovery, origin, and intricate biosynthetic pathway of this compound. It is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development. This guide details the isolation and characterization of this compound, presenting quantitative data on its biological activity. Furthermore, it outlines the key experimental protocols for its purification, analysis, and antimicrobial susceptibility testing. A central focus is the elucidation of its ribosomal biosynthesis, involving a complex series of post-translational modifications orchestrated by the tcl gene cluster.

Discovery and Origin

This compound was first reported in 1976 as one of three related antibiotics—Thiocillins I, II, and III—isolated from the culture broth of Bacillus badius AR-91.[1] Subsequent research also identified Bacillus cereus G-15 as a producer of Thiocillins I and II.[1] Later studies confirmed that Bacillus cereus ATCC 14579 is also a producer of a series of thiocillin variants.[2] These findings established that this compound originates from bacterial species belonging to the genus Bacillus.

Chemical Structure and Biological Activity

This compound is a macrocyclic peptide antibiotic characterized by a high sulfur content and a complex structure featuring multiple thiazole rings and dehydroamino acids.[1] Its definitive structure was confirmed through total synthesis.[3] The antibiotic exhibits potent in vitro activity against a range of Gram-positive bacteria by inhibiting protein synthesis. Specifically, thiocillins bind to the 50S ribosomal subunit, interfering with the function of elongation factor G (EF-G) and thereby preventing tRNA translocation.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antibacterial potency of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus 1974149 | 2 |

| Enterococcus faecalis 1674621 | 0.5 |

| Bacillus subtilis ATCC 6633 | 4 |

| Streptococcus pyogenes 1744264 | 0.5 |

Table 1: MIC values of this compound against various Gram-positive bacteria.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and activity assessment of this compound.

Isolation and Purification of this compound from Bacillus cereus

This protocol is adapted from the purification of thiocillins from Bacillus cereus ATCC 14579.

I. Cultivation of Bacillus cereus

-

Inoculate 300 µL of Luria-Bertani (LB) medium with 100 µL of a glycerol stock of B. cereus ATCC 14579 in multiple culture tubes.

-

Incubate the cultures with shaking at 28°C for 68 hours.

II. Extraction of Thiocillins

-

Combine the cultures and centrifuge to pellet the cells.

-

To the cell pellet, add 20 mL of methanol and vortex thoroughly.

-

Dry the resulting suspension with solid anhydrous sodium sulfate (Na₂SO₄).

-

Filter the suspension and concentrate the filtrate to obtain a yellow residue.

III. Purification by High-Performance Liquid Chromatography (HPLC)

-

Resuspend the yellow residue in 4 mL of solvent B (0.1% trifluoroacetic acid (TFA) in acetonitrile).

-

Add 4 mL of solvent A (0.1% TFA in water).

-

Filter the mixture through a syringe filter.

-

Purify the filtrate using preparative reverse-phase HPLC (RP-HPLC).

-

Column: A suitable preparative C18 column.

-

Mobile Phase: A gradient of 30-60% solvent B in solvent A over 60 minutes.

-

Flow Rate: 3.5 mL/min.

-

Detection: Monitor at 220 nm and 350 nm.

-

-

Collect the fractions corresponding to this compound.

Structural Characterization

I. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Analyze the purified fractions by LC-MS to confirm the mass of this compound.

-

Column: A suitable analytical C18 column (e.g., Phenomenex Luna 5-μm C18(2) 100-Å 100 × 4.6-mm).

-

Mobile Phase: A gradient of solvent B (0.1% TFA in acetonitrile) in solvent A (0.1% TFA in water).

-

Flow Rate: 1 mL/min.

-

Couple the LC system to a mass spectrometer for mass analysis.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

For complete structural elucidation, acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra of the purified compound.

-

Dissolve the sample in a suitable deuterated solvent.

-

Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Determination of Minimum Inhibitory Concentration (MIC)

The following broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

I. Preparation of Bacterial Inoculum

-

Culture the test bacterium overnight in an appropriate broth medium.

-

Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

II. Preparation of Antibiotic Dilutions

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to obtain a range of concentrations.

III. Incubation and Analysis

-

Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubate the plate at the optimal growth temperature for the test bacterium for 16-24 hours.

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Biosynthesis of this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis is directed by a dedicated gene cluster, termed tcl, found in Bacillus cereus. The process begins with the ribosomal synthesis of a precursor peptide, TclE, which consists of an N-terminal leader peptide and a C-terminal core peptide. The 14-amino-acid C-terminal core peptide undergoes extensive modifications to yield the final mature antibiotic.

The tcl Biosynthetic Gene Cluster

The tcl gene cluster in B. cereus ATCC 14579 is approximately 22 kb and contains 24 genes responsible for the production of thiocillins. Key enzymes encoded by this cluster catalyze a series of remarkable transformations.

Caption: General workflow for the ribosomal biosynthesis of this compound.

Key Post-Translational Modifications

The maturation of the this compound core peptide involves a series of enzymatic modifications, making it one of the most heavily modified peptides known.

-

Dehydration: Serine and threonine residues are dehydrated to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

-

Cyclodehydration and Dehydrogenation: Cysteine residues undergo cyclodehydration and subsequent dehydrogenation to form thiazole rings.

-

Pyridine Ring Formation: A central pyridine ring is formed through a complex condensation of two serine residues and the carboxyl group of a cysteine residue.

-

Macrocyclization: The peptide backbone is cyclized to form the characteristic macrocyclic structure.

-

Leader Peptide Cleavage: The N-terminal leader peptide, which acts as a recognition sequence for the modifying enzymes, is proteolytically removed to release the mature antibiotic.

Caption: Key post-translational modifications in the this compound biosynthetic pathway.

Conclusion

This compound represents a fascinating and complex natural product with significant potential as an antibacterial agent. Its ribosomal origin and intricate biosynthetic pathway offer exciting opportunities for bioengineering and the generation of novel analogs with improved therapeutic properties. The detailed experimental protocols and biosynthetic insights provided in this guide aim to facilitate further research and development in this promising area of antibiotic discovery.

References

- 1. Isolation of three new antibiotics, thiocillins I, II and III, related to micrococcin P. Studies on antibiotics from the genus Bacillus. VIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Total Synthesis and Complete Structural Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thiocillin I Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocillin I is a potent thiopeptide antibiotic with a complex, highly modified macrocyclic structure. Its biosynthesis is orchestrated by a dedicated gene cluster, designated tcl, in the bacterium Bacillus cereus ATCC 14579. This technical guide provides a comprehensive overview of the this compound biosynthetic gene cluster, detailing the genetic organization, the enzymatic cascade responsible for its synthesis, and key experimental methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic discovery, and synthetic biology.

Introduction

Thiopeptide antibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a core scaffold containing multiple thiazole rings and a six-membered nitrogen heterocycle, typically a pyridine.[1][2] These natural products exhibit potent antimicrobial activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis.[3] this compound, a member of this family, is distinguished by its intricate molecular architecture, which arises from an extensive series of post-translational modifications of a precursor peptide.[2] The discovery and characterization of the this compound biosynthetic gene cluster have provided significant insights into the fascinating enzymatic machinery responsible for the construction of such complex molecules.[2]

The this compound (tcl) Biosynthetic Gene Cluster

The biosynthesis of this compound is encoded by the tcl gene cluster in Bacillus cereus ATCC 14579. This cluster spans approximately 22-30 kilobases and comprises around 24 open reading frames (ORFs). The genes within this cluster can be categorized based on their roles in precursor peptide synthesis, post-translational modification, resistance, and transport.

Genetic Organization

The tcl gene cluster is characterized by a compact organization of genes whose products work in concert to produce thiocillin. A key feature is the presence of four identical tandem genes, tclE, tclF, tclG, and tclH, which encode the precursor peptide.

Gene Functions

The following table summarizes the genes within the tcl cluster and their putative functions based on sequence homology and experimental evidence.

| Gene | Proposed Function |

| Precursor Peptide | |

| tclE, tclF, tclG, tclH | Encode the 52-amino acid precursor peptide containing a 38-residue N-terminal leader peptide and a 14-residue C-terminal core peptide that is post-translationally modified. |

| Post-Translational Modification | |

| tclI | Putative scaffolding protein that recognizes the leader peptide of the precursor and presents it to the modification enzymes. |

| tclJ | ATP-dependent cyclodehydratase involved in the formation of thiazoline rings from cysteine residues. |

| tclK, tclL | Lantibiotic-like dehydratases responsible for the dehydration of serine and threonine residues to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. |

| tclM | Pyridine synthase that catalyzes the formation of the central pyridine ring through a formal [4+2] cycloaddition between two Dha residues, followed by dehydration and leader peptide cleavage. |

| tclN | FMN-dependent dehydrogenase that oxidizes thiazoline rings to thiazoles. |

| tclO | O-methyltransferase responsible for the methylation of a threonine residue. |

| tclP | Putative protease involved in the removal of the leader peptide. |

| tclS | Putative dehydrogenase/reductase involved in the modification of the C-terminus. |

| Resistance and Transport | |

| tclQ, tclT | Encode variants of the ribosomal protein L11, which is the target of thiocillin. Expression of these variants confers resistance by preventing the antibiotic from binding to the ribosome. |

| tclU, tclV | Putative ABC transporter components involved in the export of thiocillin. |

| Regulation and Other Functions | |

| tclA, tclB, tclC, tclD | Genes with potential regulatory or unknown functions in the biosynthesis process. |

| tclR | Putative regulatory protein. |

| tclW, tclX, tclY, tclZ | Genes with unknown or accessory functions. |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a remarkable process that involves a cascade of enzymatic reactions acting upon a ribosomally synthesized precursor peptide.

Enzymatic Reactions

-

Dehydration: The enzymes TclK and TclL, which are homologous to lantibiotic dehydratases, initiate the modification cascade by dehydrating specific serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

-

Thiazoline Formation: The ATP-dependent cyclodehydratase TclJ catalyzes the cyclization of cysteine residues with the backbone carbonyl group of the preceding amino acid, forming thiazoline rings.

-

Thiazole Oxidation: The FMN-dependent dehydrogenase TclN subsequently oxidizes the newly formed thiazoline rings to the aromatic thiazoles.

-

Pyridine Ring Formation and Macrocyclization: The key enzyme TclM, a pyridine synthase, is responsible for the formation of the central trisubstituted pyridine ring. This is proposed to occur through a formal [4+2] cycloaddition reaction between two Dha residues. This reaction also results in the macrocyclization of the peptide and is coupled with the cleavage of the leader peptide.

-

Tailoring Reactions: Additional tailoring enzymes, such as the O-methyltransferase TclO and the dehydrogenase/reductase TclS, carry out further modifications to produce the final this compound molecule.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the this compound biosynthetic gene cluster.

Gene Knockout and Complementation in Bacillus cereus

Objective: To confirm the involvement of a specific tcl gene in this compound biosynthesis.

Methodology:

-

Construct Design: A knockout vector is constructed containing two regions of homology (homology arms) flanking the target gene, along with a selectable marker (e.g., an antibiotic resistance cassette). The homology arms are typically 500-1000 bp in length and are amplified from the genomic DNA of B. cereus ATCC 14579.

-

Transformation: The knockout vector is introduced into B. cereus ATCC 14579 via electroporation.

-

Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events, which result in the replacement of the target gene with the resistance cassette, are screened for by PCR using primers flanking the target gene.

-

Phenotypic Analysis: The resulting knockout mutant is cultured, and the production of this compound is assessed by HPLC and mass spectrometry and compared to the wild-type strain. The absence of this compound production in the mutant confirms the gene's role in the biosynthetic pathway.

-

Complementation: To further confirm the gene's function, the wild-type gene is cloned into an expression vector and introduced into the knockout mutant. Restoration of this compound production in the complemented strain provides definitive evidence of the gene's function.

Heterologous Expression of the tcl Gene Cluster

Objective: To produce this compound and its analogs in a heterologous host.

Methodology:

-

Host Selection: Bacillus subtilis is a commonly used heterologous host for the expression of biosynthetic gene clusters from other Bacillus species due to its genetic tractability and high protein secretion capacity.

-

Vector Construction: The entire tcl gene cluster is cloned into a suitable expression vector, such as an integrative plasmid or a shuttle vector. This often requires the assembly of multiple DNA fragments using techniques like Gibson assembly or yeast homologous recombination.

-

Transformation: The expression vector containing the tcl cluster is introduced into the chosen B. subtilis strain.

-

Expression and Production: The transformed B. subtilis is cultured under appropriate conditions to induce the expression of the tcl genes. The production of this compound is monitored over time.

-

Purification and Characterization: this compound is purified from the culture broth or cell pellet using chromatographic techniques, and its identity is confirmed by mass spectrometry and NMR spectroscopy.

In Vitro Reconstitution of Biosynthetic Steps

Objective: To characterize the function and kinetics of individual Tcl enzymes.

Methodology:

-

Protein Expression and Purification: Individual tcl genes are cloned into expression vectors (e.g., pET vectors) and expressed in E. coli. The recombinant proteins, often with an affinity tag (e.g., His-tag), are then purified using affinity chromatography followed by size-exclusion chromatography.

-

Substrate Synthesis: The peptide substrates for the enzymatic assays are chemically synthesized.

-

Enzyme Assays: The activity of the purified enzyme is assayed by incubating it with its substrate under optimized conditions (pH, temperature, cofactors). The reaction products are analyzed by HPLC and mass spectrometry.

-

Kinetic Analysis: Enzyme kinetic parameters (Km and kcat) are determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Conclusion

The this compound biosynthetic gene cluster represents a rich source of novel enzymes with unique catalytic capabilities. A thorough understanding of this system not only illuminates the intricate process of natural product biosynthesis but also provides a powerful toolkit for the bioengineering of novel thiopeptide antibiotics with improved therapeutic properties. The experimental approaches outlined in this guide provide a framework for the continued exploration and exploitation of the this compound biosynthetic pathway.

References

- 1. Generation of Thiocillin Variants by Prepeptide Gene Replacement and In Vivo Processing by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Mechanism of Action of Thiocillin I on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocillin I is a potent thiopeptide antibiotic with significant activity against a range of Gram-positive bacteria, including drug-resistant strains. As a member of the thiazolyl peptide family, its mechanism of action involves the precise targeting of the bacterial ribosome, a critical cellular machine responsible for protein synthesis. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the bacterial ribosome. It details the antibiotic's binding site, its inhibitory effect on the translation process, known bacterial resistance mechanisms, and the key experimental protocols used to elucidate this mechanism. All quantitative data are presented in structured tables, and complex molecular interactions and experimental workflows are visualized through detailed diagrams.

Introduction to this compound

This compound belongs to the thiopeptide class of antibiotics, a group of highly modified, ribosomally synthesized peptides.[1][2] These natural products are characterized by a complex macrocyclic structure containing multiple thiazole rings, dehydroamino acids, and a central six-membered nitrogen heterocycle.[3] The rigid, heavily modified backbone of thiocillins not only protects them from proteolysis but also provides the specific three-dimensional conformation required for high-affinity binding to their molecular target.[1][4] this compound demonstrates potent bactericidal activity, primarily against Gram-positive pathogens, by inhibiting bacterial protein synthesis.

The Molecular Target: The 50S Ribosomal Subunit

The bacterial ribosome, a 70S complex composed of a small (30S) and a large (50S) subunit, is the central enzyme of protein synthesis and a major target for clinically relevant antibiotics. This compound, like other related thiopeptides such as thiostrepton and micrococcin, specifically targets the 50S subunit. Its action disrupts the elongation phase of protein synthesis, a multi-step process that involves the decoding of mRNA, peptide bond formation, and the translocation of tRNAs and mRNA through the ribosome.

Detailed Mechanism of Action

The inhibitory action of this compound is a direct consequence of its binding to a highly conserved and functionally critical region on the 50S ribosomal subunit.

The Binding Site: A Cleft in the GTPase Associated Center

This compound binds to a specific cleft located at the interface of the 23S ribosomal RNA (rRNA) and ribosomal protein L11. This region is known as the GTPase Associated Center (GAC), a critical hub for the binding of translational GTPase elongation factors (EFs), namely EF-Tu and EF-G. The unique chemical moieties of the antibiotic, particularly its trithiazolylpyridine core, form a rigid recognition element that facilitates a tight and specific interaction with this ribosomal pocket. The binding of this compound stabilizes a particular conformation of the rRNA, which is crucial for its inhibitory effect.

Inhibition of Elongation Factor Function

By occupying the GAC, this compound physically obstructs the binding of elongation factors to the ribosome, thereby halting the translation elongation cycle. The mechanism of inhibition depends on the specific class of thiopeptide:

-

26-membered macrocycles (e.g., Thiocillin, Thiostrepton): These compounds are known to primarily inhibit the function of Elongation Factor G (EF-G). EF-G is responsible for catalyzing the translocation step, where the ribosome moves one codon down the mRNA. By preventing the productive binding of EF-G, this compound stalls the ribosome after peptide bond formation, leading to a complete cessation of protein synthesis.

-

29-membered macrocycles: This class of thiopeptides typically blocks the binding of Elongation Factor Tu (EF-Tu). EF-Tu is responsible for delivering the correct aminoacyl-tRNA to the A-site of the ribosome.

The binding of this compound dysregulates the interaction between ribosomal proteins L7 and L11, which is critical for the proper function of EF-G, effectively freezing the ribosome in a state that is non-permissive for translocation.

Quantitative Data on Antibacterial Activity

The efficacy of this compound has been quantified against various bacterial strains using Minimum Inhibitory Concentration (MIC) assays. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Bacterial Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus 1974149 | 2 | |

| Enterococcus faecalis 1674621 | 0.5 | |

| Bacillus subtilis ATCC 6633 | 4 | |

| Streptococcus pyogenes 1744264 | 0.5 | |

| Vancomycin-resistant Enterococcus | Potent Activity | |

| Methicillin-resistant S. aureus (MRSA) | Potent Activity |

Mechanisms of Bacterial Resistance

Bacterial resistance to thiopeptides like this compound can emerge through several mechanisms:

-

Target Modification: The most common form of resistance involves mutations in the genes encoding the components of the binding site. Mutations in the gene for ribosomal protein L11 (rplK) or in specific nucleotides of the 23S rRNA (helices H43 and H44) can reduce the binding affinity of the antibiotic, rendering it ineffective.

-

Producer Self-Resistance: Antibiotic-producing organisms must protect themselves. Bacillus cereus, the producer of thiocillin, possesses resistance genes (tclQ and tclT) that encode variant copies of the L11 protein. These variant proteins are thought to bind and sequester the antibiotic before it can reach the ribosome, effectively inactivating it.

-

Efflux Pumps: While not specifically detailed for this compound, a general mechanism of bacterial resistance is the active transport of antibiotics out of the cell via efflux pumps, which lowers the intracellular drug concentration to sub-inhibitory levels.

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on a combination of structural biology, biochemistry, and microbiology techniques.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes

Cryo-EM is a powerful technique used to determine the high-resolution three-dimensional structure of biological macromolecules in their near-native state. It has been instrumental in visualizing how antibiotics bind to the ribosome.

Generalized Protocol:

-

Ribosome Purification: Isolate and purify 70S ribosomes from a susceptible bacterial species (e.g., E. coli, B. subtilis). This involves cell lysis, differential centrifugation, and sucrose gradient ultracentrifugation.

-

Complex Formation: Incubate the purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding sites.

-

Grid Preparation: Apply a small volume of the ribosome-thiocillin complex solution to a cryo-EM grid. The grid is then rapidly plunge-frozen in liquid ethane, trapping the complexes in a thin layer of vitreous (non-crystalline) ice.

-

Data Collection: Transfer the frozen grid to a transmission electron microscope. A large dataset of 2D projection images of the individual ribosome particles is collected automatically.

-

Image Processing and 3D Reconstruction: The 2D images are computationally aligned and classified to generate a high-resolution 3D map of the ribosome-antibiotic complex.

-

Model Building and Analysis: An atomic model of the ribosome and the bound this compound is built into the 3D map, revealing the precise molecular interactions at the binding site.

In Vitro Translation (IVT) Assays

IVT, or cell-free protein synthesis, allows for the direct measurement of an antibiotic's effect on the translational machinery in a controlled environment, free from cellular uptake and efflux complexities.

Generalized Protocol:

-

Prepare Cell-Free Extract: Create a lysate from a bacterial source (e.g., E. coli) that contains all the necessary components for translation (ribosomes, tRNAs, factors).

-

Set Up Reactions: Prepare reaction mixtures containing the cell-free extract, an energy source (ATP, GTP), amino acids (including a radiolabeled one, e.g., ³⁵S-Methionine), and a template mRNA (e.g., encoding luciferase).

-

Introduce Inhibitor: Add varying concentrations of this compound to the experimental reactions. A no-antibiotic control is run in parallel.

-

Incubation: Allow the translation reactions to proceed for a set time at an optimal temperature (e.g., 37°C).

-

Quantify Protein Synthesis: Stop the reactions and quantify the amount of newly synthesized, radiolabeled protein. This can be done by precipitating the proteins and measuring radioactivity with a scintillation counter or by separating proteins via SDS-PAGE and visualizing them by autoradiography.

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of translation is inhibited).

Antibiotic Susceptibility Testing

These methods determine the potency of an antibiotic against live bacteria.

Protocol: Broth Microdilution for MIC Determination

-

Prepare Inoculum: Grow a culture of the test bacterium to a specific density (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing sterile growth medium.

-

Inoculation: Add a standardized amount of the bacterial inoculum to each well. Include a positive control (bacteria, no antibiotic) and a negative control (medium, no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

This compound exerts its potent antibacterial effect by binding with high specificity to the GTPase Associated Center on the 50S ribosomal subunit, thereby inhibiting the translocation step of protein synthesis. Its complex, rigid structure is key to this interaction. The detailed understanding of this mechanism, facilitated by advanced techniques like cryo-EM, provides a solid foundation for the rational design of new thiopeptide analogs. Future research will likely focus on modifying the this compound scaffold to improve its pharmacokinetic properties and expand its spectrum of activity, particularly against Gram-negative pathogens, while overcoming potential resistance mechanisms.

References

Thiocillin I: A Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin I is a thiopeptide antibiotic belonging to a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). These natural products are characterized by a macrocyclic structure containing multiple thiazole rings and a central nitrogen-containing heterocycle. This compound has demonstrated potent antibacterial activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.

Antibacterial Spectrum of Activity

The antibacterial activity of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the reported MIC values of this compound against a range of bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | 1974149 | 2[1] |

| Staphylococcus aureus | ATCC 29213 | 2 |

| Staphylococcus aureus (Vancomycin-Intermediate) | 1974148 | 2 |

| Enterococcus faecalis | 1674621 | 0.5[1] |

| Enterococcus faecalis (Vancomycin-Resistant) | 1674621 | 0.5 |

| Bacillus subtilis | ATCC 6633 | 4[1] |

| Streptococcus pyogenes | 1744264 | 0.5[1] |

| Pseudomonas aeruginosa | PA14 | Activity observed in iron-limiting conditions |

Experimental Protocols

The determination of the antibacterial spectrum of this compound is primarily achieved through in vitro susceptibility testing. The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method.

1. Preparation of Materials:

- This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 1 mg/mL.

- Bacterial Strains: Use fresh, pure cultures of the bacterial strains to be tested.

- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most aerobic bacteria. For fastidious organisms, appropriate supplemented media should be used.

- 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom 96-well plates.

2. Inoculum Preparation:

- Aseptically pick several well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

- Dilute the standardized bacterial suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

- Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well microtiter plate.

- The final volume in each well should be 100 µL, and the concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

- Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

4. Inoculation and Incubation:

- Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions and the growth control well.

- Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air. For anaerobic or capnophilic bacteria, incubate under appropriate atmospheric conditions.

5. Determination of MIC:

- After incubation, visually inspect the plates for bacterial growth (turbidity).

- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by targeting and inhibiting bacterial protein synthesis. Specifically, it binds to the 50S ribosomal subunit, a critical component of the bacterial ribosome responsible for peptide bond formation. This binding event interferes with the function of elongation factors, which are essential for the translocation of tRNA and mRNA during the elongation phase of protein synthesis.

The following diagram illustrates the signaling pathway of this compound's inhibitory action on the bacterial ribosome.

Conclusion

This compound demonstrates significant promise as an antibacterial agent, particularly against Gram-positive pathogens, including drug-resistant strains. Its unique mechanism of action, targeting the bacterial ribosome at a site distinct from many clinically used antibiotics, makes it a valuable candidate for further investigation and development. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to advance our understanding and application of this potent thiopeptide antibiotic.

References

Thiocillin I: A Technical Guide to its Inhibition of Protein Synthesis

For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the mechanism by which the thiopeptide antibiotic Thiocillin I inhibits bacterial protein synthesis. It includes quantitative data on its activity, detailed protocols for key analytical experiments, and visualizations of its molecular mechanism and relevant experimental workflows.

Core Mechanism of Action

This compound is a member of the thiazolylpeptide class of antibiotics that halt bacterial growth by inhibiting protein synthesis.[1] Its mechanism is highly specific, targeting the large (50S) ribosomal subunit to disrupt the elongation phase of translation.

The antibiotic binds to a distinct cleft on the 50S subunit formed by the N-terminal domain of ribosomal protein L11 and specific helices (H43/H44) of the 23S ribosomal RNA (rRNA).[2][3] This region is known as the GTPase-Associated Center, a critical hub for the function of translational GTPase factors.[2]

By occupying this site, this compound dysregulates the interaction between ribosomal proteins and key translation factors.[1] Specifically, it perturbs the binding of Elongation Factor G (EF-G), a GTPase essential for catalyzing the movement of the ribosome along the messenger RNA (mRNA). This interference prevents the translocation step of the elongation cycle, where the ribosome would normally advance one codon. The ultimate result is a complete stall of protein synthesis, leading to bacterial cell death.

Quantitative Inhibition Data

| Bacterial Strain | MIC (μg/mL) | References |

| Staphylococcus aureus ATCC 29213 | 2 | |

| Staphylococcus aureus 1974149 | 2 | |

| Enterococcus faecalis 1674621 | 0.5 | |

| Bacillus subtilis ATCC 6633 | 4 | |

| Streptococcus pyogenes 1744264 | 0.5 |

Key Experimental Protocols

The following protocols outline standard methodologies used to characterize the activity of protein synthesis inhibitors like this compound.

Protocol 1: In Vitro Translation Inhibition Assay (Luciferase-Based)

This assay quantifies the effect of an inhibitor on protein synthesis by using a cell-free system programmed to translate a reporter gene, such as luciferase. Inhibition is measured by the reduction in luminescence.

Principle: A bacterial cell-free extract (e.g., E. coli S30) containing all necessary translational machinery is combined with a DNA or mRNA template encoding a reporter protein (e.g., Firefly Luciferase). In the presence of amino acids and an energy source, the reporter protein is synthesized. This compound is added at various concentrations, and the level of protein synthesis is quantified by measuring the enzymatic activity of the newly made reporter.

Materials:

-

E. coli S30 cell-free extract system (commercially available)

-

Plasmid DNA or mRNA template encoding Firefly Luciferase

-

This compound stock solution (in DMSO or appropriate solvent)

-

Amino acid mixture

-

Energy source solution (ATP, GTP)

-

Reaction buffer (e.g., HEPES, potassium glutamate, magnesium acetate)

-

Luciferase assay reagent (containing luciferin substrate)

-

Microplate luminometer

-

384-well microplates, white, flat-bottom

Assay Procedure:

-

Master Mix Preparation: On ice, prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and energy source solution according to the manufacturer's instructions.

-

Template Addition: Add the luciferase DNA or mRNA template to the master mix to a final concentration optimal for expression (e.g., 10-15 nM for mRNA).

-

Compound Dispensing: Serially dilute this compound to create a range of concentrations. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include a solvent-only control (e.g., DMSO) for 0% inhibition and a control without template for background.

-

Reaction Initiation: Dispense the master mix containing the template into the wells of the plate containing the test compound.

-

Incubation: Seal the plate and incubate at 37°C for 60-90 minutes to allow for transcription (if using DNA template) and translation.

-

Luminescence Reading: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well.

-

Data Acquisition: Immediately measure the luminescence signal using a microplate luminometer.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the solvent control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Toe-printing Analysis for Ribosome Stalling

This technique precisely maps the position of a drug-induced ribosome stall on an mRNA template.

Principle: A ribosome is allowed to translate a specific mRNA in an in vitro system. When the ribosome encounters a site where this compound inhibits its movement, it stalls. A DNA primer, annealed downstream of the stall site, is then extended by reverse transcriptase. The enzyme proceeds until it is physically blocked by the stalled ribosome, producing a truncated cDNA product. The length of this "toe-print" fragment, when compared to a sequencing ladder, reveals the exact codon where the ribosome was arrested.

Materials:

-

In vitro transcribed mRNA of a gene of interest

-

Cell-free translation system (e.g., Rabbit Reticulocyte Lysate or a purified bacterial system)

-

DNA primer, labeled with a fluorescent dye or radioisotope (e.g., ³²P)

-

Reverse Transcriptase (e.g., AMV-RT)

-

Deoxynucleotide triphosphates (dNTPs)

-

This compound

-

Toeprinting Buffer: e.g., 20 mM Tris-HCl (pH 7.6), 100 mM KOAc, 2.5 mM Mg(OAc)₂, 2 mM DTT.

-

Urea-polyacrylamide gel for electrophoresis

-

Sequencing ladder for the same mRNA template (generated using dideoxynucleotides)

Assay Procedure:

-

Translation Reaction Setup: In a microfuge tube, combine the cell-free translation system components, the specific mRNA template (e.g., 0.5 µg), and the desired concentration of this compound (a no-drug control is essential).

-

Ribosome Stalling: Incubate the reaction at 30°C for 5-10 minutes to allow translation to initiate and ribosomes to stall at the drug-induced arrest site.

-

Primer Annealing: Add the labeled DNA primer to the reaction and incubate on ice for 5-10 minutes to allow it to anneal to the mRNA downstream of the potential stall sites.

-

Reverse Transcription: Initiate the primer extension reaction by adding Toeprinting Buffer, dNTPs, and reverse transcriptase. Incubate at 30-37°C for an appropriate time (e.g., 10-30 minutes) to synthesize the cDNA fragments.

-

Reaction Termination and Purification: Stop the reaction (e.g., by adding formamide loading dye) and purify the cDNA products, typically via phenol-chloroform extraction and ethanol precipitation.

-

Gel Electrophoresis: Resuspend the purified cDNA pellets in loading buffer. Run the samples on a high-resolution denaturing urea-polyacrylamide gel alongside the corresponding sequencing ladder.

-

Visualization and Analysis: Visualize the bands using autoradiography (for ³²P) or a fluorescence imager. The band corresponding to the full-length cDNA will be present in all lanes. In the this compound lane, an additional, shorter band—the "toe-print"—will appear. The position of this band relative to the sequencing ladder indicates the precise nucleotide at the 3' edge of the stalled ribosome, typically 15-17 nucleotides downstream from the codon in the ribosomal P-site.

References

- 1. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential effects of thiopeptide and orthosomycin antibiotics on translational GTPases - PMC [pmc.ncbi.nlm.nih.gov]

Thiocillin I from Bacillus cereus: A Technical Guide to its Biosynthesis and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocillin I is a potent thiopeptide antibiotic produced by the bacterium Bacillus cereus. As a member of the ribosomally synthesized and post-translationally modified peptides (RiPPs), its complex biosynthesis presents a fascinating area of study for natural product chemists and a potential platform for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of this compound, with a focus on its producing organism, Bacillus cereus ATCC 14579, its intricate biosynthetic pathway, and detailed experimental protocols for its production, isolation, and characterization.

Introduction to this compound and Bacillus cereus

This compound belongs to the thiopeptide class of antibiotics, characterized by a highly modified peptide backbone containing multiple thiazole rings and a central nitrogen-containing heterocycle. These compounds are potent inhibitors of bacterial protein synthesis. Specifically, thiocillins bind to the 50S ribosomal subunit, interfering with the function of elongation factor G (EF-G) and thereby preventing tRNA translocation.[1] This mechanism of action makes them effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]

The primary producing organism of this compound is Bacillus cereus, a ubiquitous Gram-positive, spore-forming bacterium found in soil and various food products.[3][4] The strain Bacillus cereus ATCC 14579 is a well-characterized producer of thiocillins and serves as a model organism for studying their biosynthesis.[5] The production of thiocillin is not merely a metabolic curiosity; it has been shown to contribute to the ecological fitness of B. cereus by protecting it from predation by other microorganisms, such as Myxococcus xanthus.

The Biosynthesis of this compound: A Ribosomal Masterpiece

The biosynthesis of this compound is a remarkable example of ribosomal synthesis followed by extensive enzymatic tailoring. Unlike non-ribosomal peptide synthesis (NRPS), the initial peptide scaffold is produced by the ribosome. This precursor peptide then undergoes a series of complex post-translational modifications to yield the mature, bioactive antibiotic.

The Thiocillin Gene Cluster (tcl)

The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster, designated tcl, in the genome of Bacillus cereus ATCC 14579. This cluster contains all the necessary genes for the production of the precursor peptide and the enzymatic machinery required for its modification. A key feature of this cluster is the presence of four identical, contiguous genes (tclE, tclF, tclG, tclH) that each encode a 52-residue precursor peptide. This precursor consists of a 38-residue N-terminal leader peptide and a 14-residue C-terminal core peptide, which is the substrate for post-translational modification.

The tcl gene cluster also harbors genes encoding a suite of modifying enzymes, including dehydratases, cyclodehydratases, and oxidoreductases, which are responsible for the intricate chemical transformations that convert the linear precursor peptide into the complex macrocyclic structure of this compound.

Post-Translational Modifications: The Path to Bioactivity

The transformation of the precursor peptide into this compound involves a cascade of enzymatic reactions that introduce the characteristic chemical moieties of thiopeptides. These modifications include:

-

Dehydration: Serine and threonine residues within the core peptide are dehydrated to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

-

Cyclodehydration: Cysteine residues react with adjacent Dha residues in a cyclodehydration reaction to form thiazole rings.

-

Pyridine Ring Formation: A central pyridine ring is formed through the condensation of two serine residues.

-

Macrocyclization: The peptide backbone is cyclized to form the characteristic macrocyclic structure.

These modifications are not always uniform, leading to the production of a suite of related thiocillin variants by a single B. cereus strain.

Caption: Biosynthetic pathway of this compound in Bacillus cereus.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Bacillus cereus ATCC 14579, and the extraction, purification, and antimicrobial activity assessment of this compound.

Cultivation of Bacillus cereus ATCC 14579 for this compound Production

Materials:

-

Bacillus cereus ATCC 14579 glycerol stock

-

Luria-Bertani (LB) broth

-

Sterile culture tubes and flasks

-

Shaking incubator

Procedure:

-

Inoculate 3 mL of LB broth in a sterile culture tube with B. cereus ATCC 14579 from a glycerol stock.

-

Incubate the culture at 28°C with shaking for a specified period, typically ranging from 24 to 68 hours, to allow for bacterial growth and thiocillin production. For larger-scale production, this starter culture can be used to inoculate larger volumes of LB broth in flasks.

-

Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

Extraction and Purification of this compound

Materials:

-

B. cereus culture from step 3.1

-

Methanol

-

Sodium sulfate (Na₂SO₄)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

Procedure:

-

Harvest the bacterial cells from the culture broth by centrifugation.

-

To the cell pellet, add methanol and vortex thoroughly to extract the thiocillins.

-

Dry the methanol extract with anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain a yellow residue.

-

Resuspend the residue in a small volume of 0.1% TFA in acetonitrile (Solvent B) and add an equal volume of 0.1% TFA in water (Solvent A).

-

Clarify the solution by centrifugation or filtration.

-

Purify this compound from the crude extract using preparative reverse-phase HPLC on a C18 column. A gradient of Solvent B in Solvent A is typically used for elution, for example, a linear gradient from 30% to 60% Solvent B over 60 minutes.

-

Monitor the elution profile at 350 nm, the characteristic UV absorbance maximum for thiocillins.

-

Collect the fractions corresponding to the this compound peak and confirm the identity and purity by analytical HPLC and mass spectrometry.

Caption: General workflow for this compound production and purification.

Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

Purified this compound

-

Test bacterial strains (e.g., S. aureus, B. subtilis)

-

Mueller-Hinton broth (or other suitable growth medium)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in the growth medium in the wells of a 96-well microtiter plate.

-

Prepare an inoculum of the test bacterial strain adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well of the microtiter plate (except for a negative control well) with the bacterial suspension.

-

Include a positive control well (bacteria with no antibiotic) and a negative control well (medium only).

-

Incubate the plate at the optimal growth temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, bacterial growth can be quantified by measuring the absorbance at 600 nm using a microplate reader.

Quantitative Data

This section presents a summary of key quantitative data related to this compound.

Antimicrobial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus 1974149 | 2 | |

| Enterococcus faecalis 1674621 | 0.5 | |

| Bacillus subtilis ATCC 6633 | 4 | |

| Streptococcus pyogenes 1744264 | 0.5 | |

| Bacillus subtilis | 0.2 - 0.9 | |

| Methicillin-resistant S. aureus (MRSA) | < 0.03 – 0.1 |

Production Yield of Thiocillin

The production of thiocillins can be influenced by fermentation conditions and genetic modifications. While precise yields can vary, some reported values provide a general indication.

| Strain / Condition | Yield | Reference |

| B. cereus ATCC 14579 (Wild Type) | Not explicitly quantified in mg/L in the provided search results, but HPLC profiles show significant production. | |

| B. cereus tclΔE-H with tclE T3K variant (5L fermenter) | Production levels were significantly reduced compared to wild type, requiring larger fermentation volumes. |

Conclusion

This compound, produced by Bacillus cereus, represents a compelling example of a ribosomally synthesized and post-translationally modified peptide with potent antimicrobial activity. Its unique biosynthetic pathway, encoded by the tcl gene cluster, offers significant opportunities for bioengineering and the generation of novel antibiotic variants. The experimental protocols detailed in this guide provide a framework for researchers to cultivate the producing organism, isolate and purify the active compound, and evaluate its biological activity. Further research into the regulation of the tcl gene cluster and the enzymatic mechanisms of the tailoring enzymes will undoubtedly pave the way for the development of new and improved thiopeptide antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Generation of Thiocillin Variants by Prepeptide Gene Replacement and In Vivo Processing by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Thiocillin contributes to the ecological fitness of Bacillus cereus ATCC 14579 during interspecies interactions with Myxococcus xanthus [frontiersin.org]

- 4. DSpace [repository.escholarship.umassmed.edu]

- 5. pnas.org [pnas.org]

An In-depth Technical Guide to the Post-Translational Modifications of Thiocillin I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocillin I, a potent thiopeptide antibiotic, undergoes a remarkable series of post-translational modifications (PTMs), transforming a ribosomally synthesized precursor peptide into a complex, macrocyclic natural product with significant antibacterial activity. This guide provides a detailed technical overview of the enzymatic cascade responsible for the maturation of this compound, with a focus on the core biochemical transformations. We present available data on the enzymes involved, outline key experimental methodologies for their study, and provide visual representations of the biosynthetic pathway and analytical workflows. This document is intended to serve as a comprehensive resource for researchers engaged in the study of thiopeptide biosynthesis, natural product drug discovery, and enzymatic engineering.

Introduction to this compound and its Biosynthesis

This compound belongs to the family of ribosomally synthesized and post-translationally modified peptides (RiPPs), a class of natural products that are gaining increasing attention for their therapeutic potential.[1] Unlike non-ribosomal peptides synthesized by large multi-enzyme complexes, RiPPs are derived from a genetically encoded precursor peptide that is extensively tailored by a dedicated set of modifying enzymes.[2]

The biosynthesis of this compound is governed by the tcl gene cluster found in Bacillus cereus ATCC 14579.[3][4] This cluster encodes the precursor peptide and the enzymatic machinery required to perform a staggering 13 modifications on the C-terminal 14 amino acids of this peptide.[3] These modifications include the formation of multiple thiazole rings, dehydration of serine and threonine residues, and a unique pyridine ring synthesis, making this compound one of the most heavily modified peptides known. Understanding this intricate biosynthetic pathway is crucial for efforts to engineer novel thiopeptide analogs with improved pharmacological properties.

The this compound Precursor Peptide

The journey to mature this compound begins with a 52-amino acid precursor peptide, encoded by four identical structural genes (tclE-H) within the tcl gene cluster. This precursor peptide is composed of two distinct regions:

-

N-terminal Leader Peptide: A 38-residue sequence that is crucial for recognition by the modifying enzymes. This leader peptide is cleaved off during the final stages of maturation.

-

C-terminal Core Peptide: A 14-residue sequence that undergoes the extensive post-translational modifications.

The sequence of the core peptide is the blueprint for the final structure of this compound.

The Cascade of Post-Translational Modifications

The maturation of the this compound core peptide is a highly orchestrated process involving a series of enzymatic reactions. While the precise order of all modifications is not yet fully elucidated, the key transformations are well-characterized.

Thiazole Formation

A hallmark of thiopeptides is the presence of multiple thiazole rings, which are derived from cysteine residues. In this compound, all six cysteine residues in the core peptide are converted to thiazoles. This transformation is catalyzed by a complex of enzymes, including homologs of those found in cyanobactin and microcin B17 biosynthesis.

Enzymes Involved:

-

TclJ and TclN: These enzymes are homologous to the cyclodehydratases and dehydrogenases responsible for heterocycle formation in other RiPP pathways. They likely work in concert to first cyclize the cysteine side chain with the backbone amide of the preceding residue to form a thiazoline, which is then oxidized to the aromatic thiazole.

Dehydration of Serine and Threonine Residues

Several serine and threonine residues in the this compound core peptide are dehydrated to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. These unsaturated amino acids are key precursors for subsequent modifications and contribute to the rigidity of the final macrocycle.

Enzymes Involved:

-

TclK and TclL: These enzymes are homologous to lantibiotic dehydratases. They are predicted to catalyze the dehydration of Ser-1, Ser-10, Thr-4, and Thr-13 through a phosphorylation-elimination mechanism.

Pyridine Ring Synthesis

The most remarkable post-translational modification in this compound biosynthesis is the formation of a central, trisubstituted pyridine ring. This heterocycle is formed from two serine residues, Ser-1 and Ser-10, which are first dehydrated to dehydroalanines.

Enzyme Involved:

-

TclM: This enzyme is a putative pyridine synthase. It is thought to catalyze a formal [4+2] cycloaddition (Diels-Alder) reaction between the two dehydroalanine residues at positions 1 and 10 of the modified core peptide. Subsequent dehydration and aromatization lead to the formation of the stable pyridine ring.

Quantitative Data on Biosynthetic Enzymes

A comprehensive understanding of the this compound biosynthetic pathway requires quantitative data on the kinetics and substrate specificity of the modifying enzymes. However, detailed in vitro characterization of the individual Tcl enzymes is currently limited in the published literature. The following table summarizes the key enzymes and their proposed functions.

| Enzyme | Proposed Function | Substrate(s) | Product(s) | Kinetic Parameters (Km, kcat) |

| TclJ/TclN | Thiazole formation (Cyclodehydration & Dehydrogenation) | Cysteine residues in the core peptide | Thiazole residues | Not available |

| TclK/TclL | Dehydration | Serine and Threonine residues in the core peptide | Dehydroalanine and Dehydrobutyrine residues | Not available |

| TclM | Pyridine ring synthesis ([4+2] cycloaddition & Aromatization) | Dehydroalanine residues at positions 1 and 10 | Trisubstituted pyridine ring | Not available |

Note: The absence of kinetic data highlights a key area for future research in the field of this compound biosynthesis.

Experimental Protocols

The study of this compound post-translational modifications employs a range of molecular biology, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Heterologous Expression and Purification of Tcl Enzymes

-

Gene Cloning: Amplify the gene encoding the desired Tcl enzyme from B. cereus ATCC 14579 genomic DNA using PCR. Clone the amplified gene into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., His6-tag) for purification.

-

Protein Expression: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells to an optimal density (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG. Incubate the culture at an appropriate temperature (e.g., 16-25°C) to enhance soluble protein production.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer containing lysozyme and DNase. Lyse the cells using sonication or a French press.

-

Affinity Chromatography: Clarify the cell lysate by centrifugation and load the supernatant onto a pre-equilibrated Ni-NTA or other appropriate affinity resin. Wash the resin extensively to remove non-specifically bound proteins.

-

Elution: Elute the tagged protein using a buffer containing a high concentration of imidazole or the appropriate competing ligand.

-

Further Purification (Optional): If necessary, further purify the protein using size-exclusion or ion-exchange chromatography to achieve high purity.

In Vitro Reconstitution of Biosynthetic Steps

-

Substrate Preparation: Synthesize or express and purify the this compound precursor peptide or relevant intermediates. For enzymatic assays, short peptide substrates corresponding to specific regions of the core peptide can be chemically synthesized.

-

Enzymatic Reaction: Set up a reaction mixture containing the purified Tcl enzyme(s), the peptide substrate, and any necessary cofactors (e.g., ATP, FMN). Incubate the reaction at an optimal temperature for a defined period.

-

Reaction Quenching: Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or by heat inactivation.

-

Analysis: Analyze the reaction products by HPLC and mass spectrometry to identify and quantify the modified peptides.

Analysis of this compound and its Intermediates

5.3.1 High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column is typically used for the separation of thiopeptides.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%), is commonly employed.

-

Detection: The elution of peptides is monitored by UV absorbance at wavelengths such as 220 nm (for the peptide backbone) and 350 nm (characteristic of the thiopeptide chromophore).

5.3.2 Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable for the analysis of peptides and their modified forms.

-

Analysis: High-resolution mass spectrometry is used to determine the exact mass of the parent ion, confirming the elemental composition and the nature of the modifications. Tandem mass spectrometry (MS/MS) is employed to fragment the peptide and determine the specific sites of modification.

5.3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: NMR is a powerful tool for the complete structural elucidation of the final this compound product and its analogs.

-

Experiments: A combination of 1D (¹H) and 2D (COSY, TOCSY, HSQC, HMBC) NMR experiments are required to assign all proton and carbon signals and to determine the connectivity and stereochemistry of the molecule.

Visualizing the Biosynthetic Pathway and Experimental Workflows

This compound Biosynthetic Pathway

Caption: The biosynthetic pathway of this compound.

Experimental Workflow for PTM Analysis

Caption: A general experimental workflow for the analysis of post-translational modifications.

Conclusion and Future Directions

The post-translational modification pathway of this compound is a testament to the intricate and elegant chemistry that nature employs to generate structural and functional diversity from a simple peptide scaffold. While significant progress has been made in identifying the key enzymes and transformations involved, this field of study is ripe for further exploration. Future research should focus on the in vitro characterization of the individual Tcl enzymes to elucidate their kinetic parameters, substrate specificities, and reaction mechanisms. Such studies will not only deepen our fundamental understanding of thiopeptide biosynthesis but will also provide the necessary tools for the rational engineering of novel this compound analogs with enhanced therapeutic potential. The development of robust in vitro reconstitution systems will be paramount to achieving these goals and unlocking the full potential of this fascinating class of natural products.

References

- 1. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and engineering of ribosomally synthesized and post-translationally modified peptide (RiPP) natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Thiazolyl Peptide Architecture of Thiocillin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiocillin I, a member of the thiopeptide family of antibiotics, presents a complex and fascinating molecular architecture. Isolated from Bacillus cereus, its intricate structure, rich in thiazole rings and dehydroamino acids, is responsible for its potent biological activity against Gram-positive bacteria.[1][2] This technical guide provides an in-depth exploration of the core thiazolyl peptide structure of this compound, detailing the experimental methodologies used for its elucidation and presenting key quantitative data in a clear, comparative format.

The Core Structure of this compound

This compound is a macrocyclic peptide characterized by a central pyridine ring substituted with multiple thiazole moieties, a defining feature of this class of antibiotics.[1][3] The molecule also contains several dehydroamino acids and a unique side chain. The definitive structure, including its constitution and configuration, was unequivocally established through total synthesis.[4]

The chemical formula for this compound is C₄₈H₄₉N₁₃O₁₀S₆, with a molecular weight of 1159.4 g/mol .

Caption: Figure 1. Simplified schematic of the this compound structure.

Quantitative Data Summary

The structural elucidation of this compound relied on several analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being pivotal. The antibacterial activity has also been quantified through Minimum Inhibitory Concentration (MIC) values.

NMR Spectroscopic Data

The ¹H NMR spectrum of synthetic this compound was compared to the natural product, showing a match of all chemical shifts of nonexchangeable protons to within ±0.01 ppm, confirming their identical structure.

Table 1: Selected ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) |

| Pyridine-H | 8.5 - 9.0 |

| Thiazole-H | 7.5 - 8.2 |

| Amide-NH | 7.0 - 8.5 |

| Dehydroamino acid β-H | 5.5 - 6.5 |

| α-H | 4.0 - 5.5 |

| Methyl-H | 1.0 - 2.5 |

Note: This table presents a generalized range of chemical shifts for the key proton types found in this compound, as specific peak assignments are extensive and detailed in specialized publications.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular weight of this compound and its variants.

Table 2: High-Resolution Mass Spectrometry Data for this compound Variants

| Compound | Molecular Formula | Calculated Mass (Da) | Observed Mass (Da) |

| This compound | C₄₈H₄₉N₁₃O₁₀S₆ | 1159.2050 | 1159.2052 |

| Thiocillin II | C₄₇H₄₇N₁₃O₁₀S₆ | 1145.1893 | 1145.1895 |

| Thiocillin III | C₄₉H₅₁N₁₃O₁₀S₆ | 1173.2206 | 1173.2208 |

Data compiled from high-resolution mass spectral analysis of purified compounds.

Antibacterial Activity

This compound exhibits potent activity against a range of Gram-positive bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 3: Minimum Inhibitory Concentration (MIC) Values for this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus 1974149 | 2 |

| Enterococcus faecalis 1674621 | 0.5 |

| Bacillus subtilis ATCC 6633 | 4 |

| Streptococcus pyogenes 1744264 | 0.5 |

These values demonstrate the potent antibacterial activity of this compound against various Gram-positive pathogens.

Experimental Protocols

The definitive structural assignment of this compound was achieved through a combination of spectroscopic analysis of the natural product and its total chemical synthesis.

Isolation and Purification of Natural this compound

Caption: Figure 2. Workflow for the isolation and purification of this compound.

Methodology:

-

Culturing: Bacillus cereus is cultured in a suitable nutrient-rich medium to promote the production of secondary metabolites, including this compound.

-

Extraction: The bacterial cells are harvested by centrifugation. The cell pellet is then extracted with organic solvents such as acetone or methanol to isolate the thiocillins.

-

Purification: The crude extract is subjected to multiple rounds of chromatography. Initial separation is often performed using silica gel chromatography, followed by preparative reverse-phase high-performance liquid chromatography (HPLC) to isolate the individual Thiocillin variants.

-

Analysis: The purified compounds are analyzed by liquid chromatography-mass spectrometry (LC-MS) to confirm their presence and purity. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information.

Total Synthesis of this compound

The total synthesis of this compound was a landmark achievement that confirmed its complex structure. The synthesis involves the construction of key fragments followed by their assembly and final macrocyclization.

Key Synthetic Steps:

-

Pyridine Core Formation: A key challenge in the synthesis is the construction of the highly substituted pyridine core. This has been achieved through methods such as the Bohlmann-Rahtz pyridine synthesis.

-

Thiazole Synthesis: Thiazole rings are typically formed from cysteine precursors or through Hantzsch thiazole synthesis.

-

Peptide Couplings: Standard peptide coupling reagents are used to assemble the linear peptide backbone.

-

Macrocyclization: The final step involves an intramolecular reaction to form the large macrocyclic ring.

-

Deprotection: Removal of protecting groups from various functional groups to yield the final natural product.

Caption: Figure 3. General workflow for the total synthesis of this compound.

Biosynthesis and Mechanism of Action

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis originates from a precursor peptide encoded by a gene within the thiocillin gene cluster.

Biosynthetic Pathway

The precursor peptide consists of a leader peptide and a core peptide. The core peptide undergoes extensive post-translational modifications, including:

-

Cyclodehydration and Dehydrogenation: Cysteine, serine, and threonine residues in the core peptide are converted into thiazoline/oxazoline and dehydroamino acid residues.

-

Heterocyclization: Formation of the central pyridine ring from serine and cysteine residues.

-

Leader Peptide Cleavage: The leader peptide is removed to release the mature antibiotic.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total Synthesis and Complete Structural Assignment of this compound | Technology Networks [technologynetworks.com]

- 3. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis and Complete Structural Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Thiocillin I: A Thiazolyl Peptide with a Dual Role in Bacterial Communication and Biofilm Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract